

Application Note: Structural Elucidation of 11-Oxoisomogroside V using NMR Spectroscopy

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Compound of Interest

Compound Name: 11-Oxoisomogroside V

Cat. No.: B12378049

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Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid saponin isolated from the fruit of *Siraitia grosvenorii* (Luo Han Guo).^{[1][2][3]} As a member of the mogroside family, it is of significant interest for its potential pharmacological activities and as a natural high-intensity sweetener. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.^[4] This application note provides a detailed protocol for the structural characterization of **11-Oxoisomogroside V** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Abstract

This document outlines the comprehensive methodology for the structural determination of **11-Oxoisomogroside V**. The protocol includes sample preparation, and the acquisition and analysis of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The presented data, including chemical shifts and key correlations, provide a complete spectral assignment for the molecule.

Experimental Protocols

Sample Preparation

- Compound Isolation: **11-Oxoisomogroside V** is typically isolated from the crude extract of *Siraitia grosvenorii* using chromatographic techniques such as column chromatography over silica gel, followed by preparative HPLC.
- Sample for NMR:
 - Weigh approximately 5-10 mg of purified **11-Oxoisomogroside V**.
 - Dissolve the sample in 0.5 mL of deuterated pyridine (C_5D_5N). Other deuterated solvents like methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($DMSO-d_6$) can also be used, which may cause slight variations in chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Temperature: 298 K
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Spectral Width: 220 ppm
- Temperature: 298 K
- COSY:
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Spectral Width: 12 ppm in both dimensions
- HSQC:
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 16
 - Spectral Width: 12 ppm (¹H) and 165 ppm (¹³C)
- HMBC:
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 32
 - Spectral Width: 12 ppm (¹H) and 220 ppm (¹³C)

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **11-Oxoisomogroside V**, assigned based on the analysis of COSY, HSQC, and HMBC spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for the Aglycone of **11-Oxoisomogroside V** in C₅D₅N



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Table 2: ^1H and ^{13}C NMR Chemical Shifts (δ) for the Sugar Moieties of **11-Oxoisomogroside V** in $\text{C}_5\text{D}_5\text{N}$



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Table 3: Key HMBC Correlations for **11-Oxoisomogroside V**



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Visualization of Experimental Workflow and Structural Relationships



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Caption: Experimental workflow for the isolation and structural elucidation of **11-Oxoisomogroside V**.



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Caption: Key HMBC correlations establishing the glycosylation pattern of **11-Oxoisomogroside V**.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like **11-Oxoisomogroside V**. The detailed protocols and tabulated data presented herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The unambiguous assignment of all proton and carbon signals is crucial for quality control, further chemical modification, and understanding the structure-activity relationships of this class of compounds.

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